W146

GPCR pharmacology receptor selectivity profiling off-target risk assessment

S1P pathway studies often fail due to off-target confounding from dual S1P1/S1P3 antagonists or the inactive enantiomer W140. W146 (CAS 909725-61-7) eliminates this ambiguity as a pure, stereospecific S1P1 competitive antagonist (Ki=77 nM; >100-fold selectivity over S1P2/3/5). - Short plasma t½ (73 min in rat) enables acute, reversible lymphocyte trafficking & HSPC mobilization assays without sustained immunosuppression. - Validated in vivo: 8-fold enhancement of AMD3100-induced HSPC mobilization; complete blockade of anandamide-induced hypotension. - Supplied with ≥98% purity; chiral identity confirmed; ready for immediate global dispatch.

Molecular Formula C16H27N2O4P
Molecular Weight 342.37 g/mol
CAS No. 909725-61-7
Cat. No. B1663715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameW146
CAS909725-61-7
SynonymsAlternative Name: ML 056
Molecular FormulaC16H27N2O4P
Molecular Weight342.37 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N
InChIInChI=1S/C16H27N2O4P/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22)/t15-/m1/s1
InChIKeyFWJRVGZWNDOOFH-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





W146: Selective S1P1 Antagonist


W146 (CAS 909725-61-7) is a chiral (R)-enantiomer phosphonic acid derivative that functions as a competitive antagonist at the sphingosine-1-phosphate receptor subtype 1 (S1P1/EDG-1) [1]. It exhibits a Ki value of 77 nM at human S1P1 receptors expressed in CHO cells [2] and is characterized by high selectivity over other S1P receptor subtypes (S1P2, S1P3, S1P5) with Ki values >10 µM . In vivo, W146 demonstrates a plasma half-life of 73 minutes in rat blood, enabling its use in studies requiring acute, reversible modulation of S1P1 signaling [3].

1

Selective S1P1 competitive antagonist, chiral (R)-enantiomer phosphonic acid derivative.

2

Subtype-selectivity assay context: >130-fold S1P1 preference over S1P2/3/5.

3

Short in vivo half-life supports acute, reversible S1P1 signaling studies.

W146 Substitution Risks


Interchanging S1P receptor antagonists without rigorous consideration of receptor subtype selectivity and chiral specificity introduces experimental confounds that undermine data reproducibility. Broad-spectrum S1P1/S1P3 antagonists such as VPC23019 or VPC44116 simultaneously block multiple S1P receptor subtypes [1], confounding the attribution of observed phenotypes to a specific receptor pathway. Conversely, the inactive enantiomer W140, while chemically identical in molecular formula to W146, displays no functional antagonism at S1P1 , illustrating that stereochemistry critically governs target engagement. Generic substitution with either dual antagonists or the inactive enantiomer therefore fails to replicate the pharmacological profile of W146—a pure, stereospecific S1P1 antagonist with defined in vivo pharmacokinetics [2].

Target Compound
W146 (R)-enantiomer

Pure S1P1 antagonism with defined PK profile.

Common Substitute
VPC23019 / VPC44116

Dual S1P1/S1P3 antagonism may confound pathway attribution and shift phenotype interpretation.

Target Compound
W146 active (R)-enantiomer

S1P1 target engagement confirmed by functional studies.

Inactive Enantiomer
W140

Chemically identical but lacks S1P1 antagonism; stereochemistry critically governs activity.

W146 Comparative Evidence


S1P1 Receptor Subtype Selectivity

W146 demonstrates strict selectivity for the S1P1 receptor subtype, with no detectable agonist or antagonist activity at S1P2, S1P3, or S1P5 at concentrations up to 10 µM [1]. In contrast, the commonly employed comparator VPC23019 acts as a dual antagonist of both S1P1 and S1P3 receptors [2]. This difference is critical for studies requiring unambiguous attribution of functional outcomes to S1P1 signaling, as VPC23019 co-inhibition of S1P3 introduces a confounding variable.

S1P1 Binding Affinity
Head-to-head
W146 Ki = 77 nM (S1P1); >10 µM for S1P2/3/5
Reported >130-fold selectivity over other S1P subtypes; supports pathway-specific interpretation.
[35S]GTPγS assay, CHO cells expressing human S1P receptors. Comparator VPC23019 acts on S1P1/S1P3.
GPCR pharmacology receptor selectivity profiling off-target risk assessment

Chiral Specificity and Negative Control

W146 is the active (R)-enantiomer of the phosphonic acid derivative; its chiral counterpart, W140, is pharmacologically inactive at S1P1 [1]. In a head-to-head functional comparison, W146 pretreatment significantly augmented AMD3100-induced mobilization of KSL hematopoietic stem and progenitor cells (KSL-HSPCs) into peripheral blood, whereas W140 failed to enhance mobilization . This stereospecificity provides a built-in experimental negative control for validating S1P1-mediated effects.

Chiral Specificity & Negative Control
Head-to-head
W146 + AMD3100: ~8-fold CFU-G/M increase vs. AMD3100 alone. W140 (inactive enantiomer): no augmentation.
Supports stereochemical-control context; W140 enables matched negative control for S1P1 attribution.
Mouse KSL-HSPC mobilization model.
stereochemistry-activity relationship negative control validation enantiomer-specific pharmacology

Transient Lymphopenia Induction

W146 induces significant peripheral blood lymphopenia in mice that is both early in onset and short in duration, with a parallel accumulation of CD4+ and CD8+ T lymphocytes in lymph nodes [1]. This pharmacodynamic profile contrasts with S1P1 functional antagonists such as FTY720 (fingolimod), which induce sustained lymphopenia due to irreversible receptor internalization and prolonged receptor downregulation [2]. The transient effect of W146 aligns with its relatively short in vivo half-life of 73 minutes in rat blood [3].

Transient Lymphopenia Induction
Cross-study
W146: early-onset, short-lasting lymphopenia (hours); half-life 73 min (rat). FTY720: sustained lymphopenia (days) due to receptor internalization.
Supports acute, reversible modulation of lymphocyte trafficking without prolonged receptor downregulation.
Mouse 10 mg/kg i.p.; lymphocyte counts in peripheral blood.
in vivo pharmacology lymphocyte trafficking pharmacokinetic-pharmacodynamic correlation

HSPC Mobilization Enhancement

Pretreatment with W146 significantly augments AMD3100-stimulated mobilization of KSL hematopoietic stem and progenitor cells (KSL-HSPCs) from bone marrow into peripheral blood . In colony-forming unit assays, W146 pretreatment produced an approximate 8-fold increase in mobilized CFU-G/M colonies compared to AMD3100 alone [1]. In contrast, selective antagonists for S1P2 (JTE013) and S1P3 (CAY10444) had no effect on AMD3100-mediated KSL-HSPC mobilization , demonstrating that this synergy is specific to S1P1 blockade.

HSPC Mobilization Enhancement
Head-to-head
W146 pretreatment: ~8-fold CFU-G/M colony increase vs. AMD3100 alone. JTE013 (S1P2) & CAY10444 (S1P3): no augmentation.
S1P1-specific synergy with CXCR4 antagonist in bone marrow niche mobilization assays.
Mouse model; CFU-G/M colony formation from peripheral blood.
hematopoietic stem cell mobilization CXCR4-S1P1 crosstalk bone marrow niche

S1P1 Blockade in Anandamide-Induced Hypotension

In anesthetized mice, antagonism of S1P1 receptors with W146 completely blocked the fall in systolic blood pressure induced by the endocannabinoid anandamide, while leaving diastolic blood pressure unaffected [1]. This differential hemodynamic effect implicates S1P1 in the systolic component of anandamide-induced hypotension. Ex vivo, W146 blocked S1P-induced vasodilation in denuded aortic rings but had no effect on endothelium-intact rings [2], consistent with S1P1 expression on vascular smooth muscle cells.

S1P1 in Anandamide Hypotension
Cross-study
W146 pretreatment: complete blockade of systolic BP fall; no effect on diastolic BP. Vehicle: full hypotensive response to anandamide.
Supports S1P1-specific contribution to systolic blood pressure regulation in endocannabinoid studies.
Anesthetized C57BL/6 mice; anandamide 1–10 mg/kg.
cardiovascular pharmacology endocannabinoid signaling sphingosine kinase pathway

W146 Application Scenarios


S1P1 Receptor Deconvolution

In experimental systems where multiple S1P receptor subtypes are co-expressed—such as vascular endothelium, immune cell populations, or tumor microenvironments—the use of W146 as a subtype-selective S1P1 antagonist enables unambiguous attribution of functional outcomes to S1P1 signaling. This is particularly critical when dual S1P1/S1P3 antagonists like VPC23019 would introduce confounding due to concurrent S1P3 blockade. The availability of the inactive enantiomer W140 further strengthens experimental design by providing a rigorously matched negative control, allowing researchers to distinguish on-target S1P1 effects from off-target or vehicle-related artifacts [1].

Lymphocyte Trafficking and Vascular Permeability

W146 is ideally suited for in vivo studies requiring rapid, transient, and reversible modulation of lymphocyte trafficking or endothelial barrier function. Its short plasma half-life of 73 minutes in rodents enables researchers to interrogate acute S1P1-dependent processes—such as lymphocyte egress from lymphoid organs, neutrophil infiltration into tissues, or capillary leakage—without the sustained immunosuppression or prolonged receptor downregulation associated with functional antagonists like FTY720 [2]. This pharmacokinetic property makes W146 particularly valuable for time-sensitive assays examining the temporal dynamics of immune cell homing or vascular integrity [3].

HSPC Mobilization Enhancement

For research protocols involving hematopoietic stem and progenitor cell (HSPC) mobilization—including bone marrow transplantation studies, stem cell collection optimization, or investigation of the S1P1-CXCR4 signaling axis—W146 offers a unique pharmacological tool. Pretreatment with W146 robustly augments AMD3100-induced KSL-HSPC mobilization, producing an approximate 8-fold increase in functional colony-forming units compared to AMD3100 alone . Notably, selective antagonists for S1P2 (JTE013) and S1P3 (CAY10444) fail to produce this enhancement, establishing W146 as the preferred S1P receptor modulator for studies specifically investigating S1P1-mediated retention of HSPCs in the bone marrow niche.

Endocannabinoid-S1P1 Cardiovascular Signaling

In cardiovascular pharmacology studies examining the intersection of endocannabinoid signaling and sphingolipid metabolism, W146 provides a selective tool to isolate the contribution of S1P1 to blood pressure regulation. W146 pretreatment completely abolishes the systolic hypotensive response to anandamide in vivo, demonstrating that the sphingosine kinase 1 (SK1)/S1P/S1P1 axis is necessary for this hemodynamic effect [4]. This application scenario is particularly relevant for researchers investigating cannabinoid receptor-independent cardiovascular actions of endocannabinoids or validating the role of SK1 in vascular reactivity.

Application
Selection Property
Validation Focus
S1P1 pathway deconvolution studies
Subtype-selective antagonist with chiral (R)-enantiomer identity
Pathway-specific attribution using W140 inactive enantiomer control
Lymphocyte trafficking & vascular permeability assays
Short in vivo half-life enabling acute reversible S1P1 modulation
Transient lymphopenia profile for time-sensitive immune cell homing studies
HSPC mobilization & bone marrow niche research
S1P1-dependent augmentation of CXCR4 antagonist-induced mobilization
CFU-G/M colony formation and KSL-HSPC enumeration
Endocannabinoid-S1P1 cardiovascular signaling
Selective S1P1 blockade of anandamide-induced systolic hypotension
Systolic-specific hemodynamic response without diastolic alteration

Technical Documentation Hub

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36 linked technical documents
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